5-Bromo-6-pyridin-3-ylpyrazin-2-amine
CAS No.:
Cat. No.: VC13723932
Molecular Formula: C9H7BrN4
Molecular Weight: 251.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7BrN4 |
|---|---|
| Molecular Weight | 251.08 g/mol |
| IUPAC Name | 5-bromo-6-pyridin-3-ylpyrazin-2-amine |
| Standard InChI | InChI=1S/C9H7BrN4/c10-9-8(14-7(11)5-13-9)6-2-1-3-12-4-6/h1-5H,(H2,11,14) |
| Standard InChI Key | NQOWOHXNNMEXCY-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)C2=NC(=CN=C2Br)N |
| Canonical SMILES | C1=CC(=CN=C1)C2=NC(=CN=C2Br)N |
Introduction
5-Bromo-6-pyridin-3-ylpyrazin-2-amine is a synthetic organic compound that belongs to the class of pyrazines, which are heterocyclic aromatic compounds. This compound is characterized by its molecular formula C9H7BrN4 and molecular weight of 251.09 g/mol . It is a derivative of pyrazine, with a bromine atom at the 5-position and a pyridin-3-yl group at the 6-position. The compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential applications in drug development and material synthesis.
Synthesis
The synthesis of 5-Bromo-6-pyridin-3-ylpyrazin-2-amine typically involves a multi-step process. It can be prepared by reacting appropriate pyrazine precursors with brominating agents and subsequently coupling with pyridine derivatives. The specific conditions and reagents used can affect the yield and purity of the final product .
Materials Science
In materials science, heterocyclic compounds are used in the development of novel materials with specific optical, electrical, or thermal properties. The incorporation of bromine and pyridin-3-yl groups into a pyrazine framework could potentially lead to materials with unique properties, although detailed studies on this aspect are not readily available.
Safety and Handling
When handling 5-Bromo-6-pyridin-3-ylpyrazin-2-amine, it is essential to follow proper safety protocols due to its potential chemical reactivity. Although specific safety data for this compound is not detailed, general precautions for handling organic compounds with halogen substituents include wearing protective clothing and working in well-ventilated areas.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume